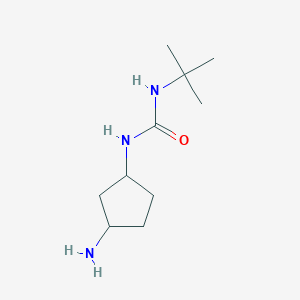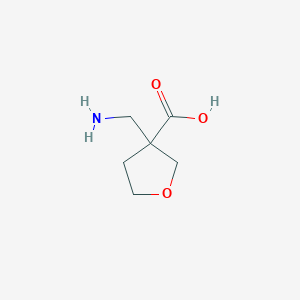
3-(Aminomethyl)oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃ It is a derivative of oxolane, featuring an aminomethyl group and a carboxylic acid group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxolane-3-carboxylic acid typically involves the ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . The reaction conditions usually involve temperatures ranging from 323 to 353 K, with the presence of tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Aminomethyl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3-(Aminomethyl)oxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride: A similar compound with a hydrochloride salt form.
3-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Another derivative of oxolane with similar functional groups.
Uniqueness
3-(Aminomethyl)oxolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-(aminomethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9) |
InChIキー |
UCRCEFMAZAMBGX-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


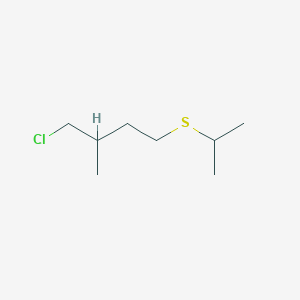
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
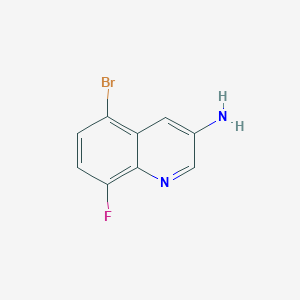
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)

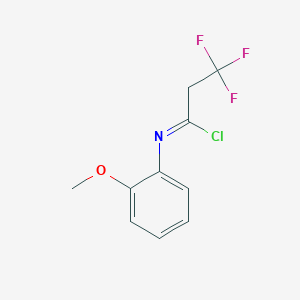
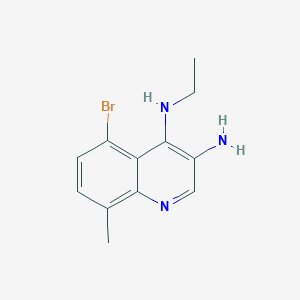
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

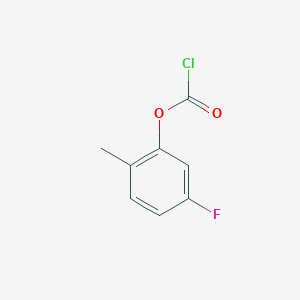
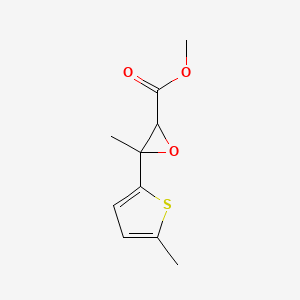
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
